MP196
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C51H69N19O6 |
|---|---|
Molekulargewicht |
1044.2 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38?,39?,40?,41-,42?/m0/s1 |
InChI-Schlüssel |
DFJJRDKPFYRDNH-RGPPTRCESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of MP196: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MP196 is a synthetic, short cationic antimicrobial peptide (AMP) with the sequence Ac-RWRWRW-NH₂.[1] Its structure, rich in positively charged arginine and hydrophobic tryptophan residues, confers an amphipathic character crucial for its antimicrobial activity.[1] this compound demonstrates potent, rapid bactericidal effects, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1][2][3] Its multi-faceted mechanism of action, centered on the disruption of the bacterial cytoplasmic membrane and key cellular processes, makes it a compelling candidate for further therapeutic development and a model for novel antibiotic design.[2] This guide provides an in-depth examination of its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of its action pathways.
Core Mechanism of Action
The primary target of this compound is the bacterial cytoplasmic membrane.[3] Unlike many conventional antibiotics that target specific intracellular enzymes or proteins, this compound exerts its effect through a multi-step physical and biological disruption of the membrane integrity and function. This direct action on the lipid bilayer is a key reason why the development of bacterial resistance to this compound is difficult.[1][2]
Electrostatic Attraction and Membrane Insertion
This compound's mechanism is initiated by an electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin.[1][4] This interaction facilitates the accumulation of the peptide on the bacterial surface. In contrast, eukaryotic cell membranes, like those of human erythrocytes, are primarily composed of neutral phospholipids, leading to weaker interactions and conferring a degree of selectivity that results in low hemolytic activity.[1]
Following initial binding, the hydrophobic tryptophan residues drive the insertion of the peptide into the lipid bilayer.[1] Differential scanning calorimetry experiments have confirmed that this compound preferentially incorporates into membranes with a higher ratio of negatively charged phospholipids, mimicking bacterial membranes, over those mimicking erythrocyte membranes.[1]
Delocalization of Essential Peripheral Proteins and Systemic Collapse
Once integrated into the membrane, this compound deforms the lipid bilayer, which leads to the delocalization of essential peripheral membrane proteins.[2] This action disrupts multiple critical cellular processes simultaneously:
-
Inhibition of Cellular Respiration: this compound causes the detachment of Cytochrome C , a vital protein in the bacterial respiratory chain.[1] This delocalization severely impairs the electron transport chain, leading to a significant drop in cellular ATP levels and a widespread energy deficit.[1]
-
Inhibition of Cell Wall Synthesis: The peptide displaces MurG , a glycosyltransferase enzyme essential for the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.[1] The loss of MurG from its membrane-associated site undermines cell wall integrity, rendering the cell vulnerable to osmotic stress.[1]
-
Osmotic Destabilization: The combination of membrane disruption and a weakened cell wall leads to severe osmotic destabilization, culminating in bacterial cell death.[1]
This multi-target mechanism is highly effective and rapid. At twice its minimum inhibitory concentration (MIC), this compound can kill 97% of an initial bacterial population within just 10 minutes.[2]
Signaling and Action Pathway Diagram
The following diagram illustrates the sequential mechanism of this compound, from initial membrane targeting to final bacterial cell death.
References
An In-depth Technical Guide to the Antimicrobial Spectrum of MP196
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
MP196 is a synthetic, short cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] It is characterized by its composition of alternating hydrophobic (tryptophan, W) and positively charged (arginine, R) amino acids.[1] This amphipathic structure is crucial for its antimicrobial activity. As a member of the short cationic peptide class, this compound can be easily synthesized and modified, making it an attractive candidate for research and development.[1] In an era of rising antimicrobial resistance, understanding the activity spectrum and mechanism of peptides like this compound is critical for developing new therapeutic strategies.[2] this compound has demonstrated particular efficacy against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), with moderate activity against Gram-negative bacteria.[1][3] Its mechanism, which involves targeting the bacterial cytoplasmic membrane, makes it difficult for bacteria to develop resistance.[1][2] This document provides a comprehensive overview of the antimicrobial spectrum, mechanism of action, and key experimental protocols for evaluating the activity of this compound.
Antimicrobial Spectrum of Activity
This compound exhibits a broad spectrum of activity, with pronounced efficacy against Gram-positive bacteria and moderate activity against Gram-negative strains.[1][3] Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
The following table summarizes the MIC values of this compound against a panel of clinically relevant bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis DSM 3256 | Gram-positive | 16 | [3] |
| Staphylococcus aureus DSM 20231 | Gram-positive | 16 | [3] |
| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive | 32 | [3] |
| Staphylococcus aureus SG511 (VISA) | Gram-positive | 16 | [3] |
| Escherichia coli DSM 1103 | Gram-negative | >64 | [3] |
| Pseudomonas aeruginosa DSM 1117 | Gram-negative | >64 | [3] |
Mechanism of Action
The antimicrobial activity of this compound is primarily driven by its interaction with and disruption of the bacterial cytoplasmic membrane.[1][2] Unlike many conventional antibiotics that target specific enzymes, this compound's multi-faceted membrane-centric attack makes resistance development less likely.[1]
The proposed mechanism involves several key steps:
-
Electrostatic Attraction : As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][4] This interaction facilitates its accumulation at the bacterial surface.
-
Membrane Insertion and Disruption : The peptide incorporates into the bacterial cytoplasmic membrane.[1] This preference is driven by the high ratio of negatively charged phospholipids (B1166683) in bacterial membranes compared to the neutral phospholipids that dominate erythrocyte membranes, which explains its low hemolytic activity and toxicity to human cells.[1]
-
Delocalization of Peripheral Proteins : The insertion of this compound into the membrane bilayer causes the detachment of essential peripheral membrane proteins.[1][2] Key proteins affected include MurG, an enzyme critical for cell wall biosynthesis, and Cytochrome C, a component of the bacterial respiratory chain.[1]
-
Inhibition of Cellular Processes : The delocalization of these proteins leads to a cascade of inhibitory effects. The loss of MurG undermines cell wall integrity, while the detachment of Cytochrome C disrupts the respiratory chain, leading to a significant drop in cellular ATP levels.[1]
-
Osmotic Destabilization and Cell Death : Concurrently, the peptide's presence in the membrane leads to osmotic destabilization.[1] The combination of compromised cell wall synthesis, limited cellular energy, and osmotic instability results in rapid bacterial cell death.[1][2]
Caption: Mechanism of action for the this compound peptide.
Experimental Protocols
Accurate determination of the antimicrobial activity of peptides requires standardized and carefully controlled protocols. Key factors to consider include the use of low-binding materials like polypropylene (B1209903) to prevent peptide adsorption and the composition of the growth medium, which can interfere with the activity of cationic peptides.[5]
Caption: Standard experimental workflow for antimicrobial peptide testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest peptide concentration that inhibits visible microbial growth.[5][6]
Materials:
-
This compound peptide stock solution (in sterile deionized water or 0.01% acetic acid).[5]
-
Cation-adjusted Mueller-Hinton Broth (MHB-II).[5]
-
Bacterial strain of interest.
-
Sterile 96-well polypropylene microtiter plates (low-binding).[5]
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh MHB-II and incubate until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.[5]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[5]
-
Peptide Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB-II directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.[5]
-
Controls: Include a positive control (bacteria in MHB-II without peptide) and a negative control (sterile MHB-II) on each plate.[6]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[5]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest peptide concentration required to kill ≥99.9% of the initial bacterial inoculum.[7][8] It is performed as a follow-up to the MIC assay.
Materials:
-
MIC plate from the previous assay.
-
Nutrient agar plates (antibiotic-free).
-
Sterile saline or Phosphate-Buffered Saline (PBS).
Procedure:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well.[8]
-
Plating: Aspirate a small, defined volume (e.g., 10-100 µL) from each selected well and plate it onto separate, clearly labeled nutrient agar plates.[9]
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.[9]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][8]
Time-Kill Kinetics Assay
This dynamic assay measures the rate at which an antimicrobial agent kills a bacterial population over time.[5]
Materials:
-
Bacterial inoculum prepared as in the MIC assay.
-
This compound solutions at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[5]
-
Culture tubes or flasks.
-
Sterile saline or PBS for dilutions.
-
Nutrient agar plates.
Procedure:
-
Assay Setup: Add the prepared bacterial suspension (final concentration ~5 x 10^5 to 1 x 10^6 CFU/mL) to flasks containing this compound at the desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control flask without any peptide.[5][10]
-
Incubation: Incubate the flasks at 37°C with shaking.[5]
-
Time-Point Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each flask.[10]
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto nutrient agar plates.[5]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL for each time point.[5]
-
Data Analysis: Plot the log10 CFU/mL versus time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[5] One study found this compound to be rapidly bactericidal, killing 97% of initial CFU within 10 minutes at two times the MIC.[2]
Conclusion
The synthetic peptide this compound demonstrates a potent and rapid bactericidal activity, particularly against Gram-positive bacteria, including clinically challenging resistant strains. Its mechanism of action, centered on the disruption of the bacterial cytoplasmic membrane and delocalization of essential proteins, presents a significant advantage in circumventing conventional resistance pathways.[1][2] The detailed protocols provided herein offer a standardized framework for the continued evaluation of this compound and its derivatives. Given its efficacy and unique mechanism, this compound stands as a promising lead structure for the development of novel antimicrobial agents to combat the growing threat of antibiotic-resistant bacteria.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. microchemlab.com [microchemlab.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
Foundational Research on MP196 and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the synthetic antimicrobial peptide MP196 and its derivatives. It covers the core mechanism of action, key quantitative data, and detailed experimental protocols relevant to its study and development.
Introduction to this compound
This compound is a short, synthetic cationic antimicrobial peptide with the amino acid sequence RWRWRW-NH2[1]. Its structure, rich in alternating arginine (R) and tryptophan (W) residues, confers an amphipathic character, which is crucial for its antimicrobial activity[1]. This compound has demonstrated promising activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA)[1][2][3]. Its primary mode of action involves the disruption of the bacterial cytoplasmic membrane, a mechanism that is less prone to the development of resistance compared to antibiotics that target specific proteins[1][2].
Mechanism of Action
The antimicrobial activity of this compound is primarily driven by its interaction with and disruption of the bacterial cytoplasmic membrane. This process can be broken down into several key steps:
-
Electrostatic Attraction and Membrane Binding: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol[1]. This initial binding is a critical step that concentrates the peptide at the bacterial cell surface.
-
Membrane Insertion and Disruption: Following initial binding, the hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer. This insertion disrupts the normal packing of the membrane lipids, leading to membrane depolarization and increased permeability[4].
-
Delocalization of Peripheral Membrane Proteins: A key consequence of this compound-induced membrane perturbation is the delocalization of essential peripheral membrane proteins[4]. Two critical proteins affected are:
-
Cytochrome c: A vital component of the electron transport chain responsible for cellular respiration. Its detachment from the membrane leads to a drop in ATP production[1].
-
MurG: An enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Its delocalization weakens the cell wall, making the bacterium susceptible to osmotic stress[1].
-
-
Cellular Disruption and Death: The combined effects of membrane depolarization, inhibition of respiration and cell wall synthesis, and increased osmotic stress ultimately lead to bacterial cell death[1].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to bacterial cell death.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | 16 | [3] |
| Staphylococcus aureus DSM 20231 | 16 | [3] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 32 | [3] |
| Staphylococcus aureus SG511 (VISA) | 16 | [3] |
| Staphylococcus aureus COL (MRSA) | 64 | [2] |
| Staphylococcus aureus Mu50 (VISA) | 128 | [2] |
| Enterococcus faecalis DSM 20478 | 64 | [2] |
| Escherichia coli DSM 1103 | >128 | [2] |
| Pseudomonas aeruginosa PAO1 | >128 | [2] |
Table 2: Hemolytic and Cytotoxic Activity of this compound
| Assay | Cell Line / Condition | Concentration | Result | Reference |
| Hemolysis | Human Red Blood Cells | 500 µg/mL | <20% lysis | [2] |
| Hemolysis | Murine Red Blood Cells | 250 µg/mL | 14% lysis | [2] |
| Hemolysis | Murine Red Blood Cells | 500 µg/mL | 23% lysis | [2] |
| Cytotoxicity | Human T-cell lymphoblasts | 200 µM (192 µg/mL) | No significant effect | [3] |
| Cytotoxicity | Rat kidney epithelial cells | 200 µM (192 µg/mL) | No significant effect | [3] |
| In vivo Acute Toxicity | Mice (intravenous) | 250 µg/mL | Shrinking of erythrocytes | [2] |
| In vivo Acute Toxicity | Mice (intravenous) | 500 µg/mL | Severe morphological changes and lysis of erythrocytes | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well polypropylene (B1209903) microtiter plates (low-binding)
-
Bacterial strains
-
This compound or derivative stock solution (in sterile water or 0.01% acetic acid)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution Series: a. Prepare a stock solution of the peptide. b. Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well polypropylene plate to obtain a range of concentrations.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the peptide dilutions. b. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Experimental Workflow: MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hemolysis Assay
This protocol is used to assess the lytic activity of the peptides against red blood cells, a measure of potential toxicity.
Materials:
-
Freshly drawn red blood cells (e.g., human or murine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
This compound or derivative solutions at various concentrations in PBS
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Red Blood Cells: a. Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate the supernatant and the buffy coat. c. Wash the red blood cells three times with cold PBS, centrifuging and aspirating the supernatant after each wash. d. Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).
-
Assay Setup: a. In a 96-well plate, add 100 µL of the peptide solutions at various concentrations. b. For the negative control (0% hemolysis), add 100 µL of PBS. c. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100. d. Add 100 µL of the 2% red blood cell suspension to each well.
-
Incubation and Lysis: a. Incubate the plate at 37°C for 1 hour. b. Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact red blood cells.
-
Measurement of Hemolysis: a. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. b. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation of Percent Hemolysis: a. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Experimental Workflow: Hemolysis Assay
Caption: Workflow for the hemolysis assay.
Conclusion
This compound represents a promising lead compound for the development of novel antimicrobial agents. Its mechanism of action, targeting the bacterial membrane, offers a potential advantage in combating antibiotic resistance. Foundational research has established its potent activity against Gram-positive bacteria and has elucidated its multi-faceted mechanism of disrupting bacterial cell integrity. While the parent peptide exhibits some toxicity at higher concentrations, the development of derivatives aims to optimize the therapeutic window by enhancing antimicrobial potency and reducing hemolytic and cytotoxic effects. Further research, particularly the systematic collection and comparison of quantitative data for a broad range of derivatives, is crucial for advancing these promising compounds towards clinical applications.
References
The Role of MP196 in Combating Antibiotic-Resistant Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. MP196, a synthetic, short cationic antimicrobial peptide, has emerged as a promising candidate in this endeavor. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, efficacy against resistant bacteria, and preclinical data.
Introduction to this compound
This compound is a hexapeptide with the amino acid sequence Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-NH2 (RWRWRW-NH2).[1] Its structure, rich in positively charged arginine and hydrophobic tryptophan residues, facilitates its interaction with and disruption of bacterial cell membranes.[1] This peptide exhibits potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains.[1] Its efficacy against Gram-negative bacteria is moderate.[1] A key advantage of this compound is its multi-targeted mechanism of action, which is anticipated to reduce the likelihood of resistance development.[1]
Mechanism of Action
This compound exerts its bactericidal effects through a multi-pronged attack on the bacterial cell, primarily targeting the cytoplasmic membrane. The proposed mechanism unfolds in a series of sequential steps:
-
Electrostatic Attraction and Membrane Insertion: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of the bacterial cell membrane, such as phospholipids.[1] Following this initial binding, the hydrophobic tryptophan residues drive the insertion of the peptide into the lipid bilayer.[1]
-
Delocalization of Essential Peripheral Proteins: Upon insertion into the membrane, this compound disrupts the localization and function of critical peripheral membrane proteins.[2] Two key proteins identified as being displaced are:
-
Inhibition of Cellular Respiration and Cell Wall Synthesis: The delocalization of Cytochrome C disrupts the electron transport chain, leading to a significant drop in ATP production and the inhibition of cellular respiration.[1][2] Simultaneously, the displacement of MurG undermines the integrity of the cell wall by halting peptidoglycan synthesis.[1][2]
-
Osmotic Destabilization and Cell Death: The combination of impaired energy production and a compromised cell wall leads to osmotic destabilization of the bacterial cell, ultimately resulting in cell lysis and death.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound against bacterial cells.
Quantitative Efficacy Data
The in vitro activity of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of efficacy.
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus subtilis 168 | Gram-positive | 8 |
| Staphylococcus aureus DSM 20231 | Gram-positive | 16 |
| Staphylococcus aureus ATCC 43300 | Gram-positive (MRSA) | 16 |
| Staphylococcus aureus COL | Gram-positive (MRSA) | 32 |
| Staphylococcus aureus SG511 | Gram-positive (VISA) | 16 |
| Staphylococcus aureus Mu50 | Gram-positive (VISA) | >64 |
| Enterococcus faecalis DSM 20478 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 64 |
| Pseudomonas aeruginosa PA01 | Gram-negative | >64 |
Data sourced from Wenzel et al., 2016.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer (for optical density measurement)
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the bacterial suspension.
-
Include a positive control well (bacterial inoculum in MHB without this compound) and a negative control well (MHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound solution (at concentrations corresponding to multiples of the MIC)
-
Bacterial culture in logarithmic growth phase
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Inoculate flasks containing pre-warmed growth medium with a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Add this compound to the flasks at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without this compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw aliquots from each flask.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Hemolysis Assay
Objective: To evaluate the lytic activity of this compound against red blood cells, a measure of its potential toxicity to mammalian cells.
Materials:
-
This compound solutions at various concentrations
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of the this compound solution at the desired concentration.
-
Prepare positive and negative control tubes.
-
Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Resistance Frequency Assay
Objective: To determine the frequency at which spontaneous resistance to this compound arises in a bacterial population.
Materials:
-
This compound
-
Bacterial culture
-
Agar plates
-
Agar plates containing this compound at a concentration of 4x MIC
Procedure:
-
Grow a large population of bacteria (e.g., 10^9 to 10^10 CFU) in a suitable broth medium.
-
Plate the entire culture onto agar plates containing this compound at 4x the MIC.
-
In parallel, determine the total viable count of the initial culture by plating serial dilutions on non-selective agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies that grow on the this compound-containing plates. These represent spontaneous resistant mutants.
-
Calculate the resistance frequency by dividing the number of resistant mutants by the total number of viable cells in the initial inoculum.
Preclinical Profile and Future Outlook
Preclinical studies have demonstrated that this compound has a rapid bactericidal effect, killing 97% of an initial B. subtilis inoculum within 10 minutes at twice its MIC.[2] Importantly, no resistant mutants were detected in standard 24 and 48-hour resistance frequency assays.[2] While this compound shows low toxicity against mammalian cell lines in vitro, acute toxicity was observed in mice upon intravenous injection, likely due to its hemolytic activity at higher concentrations.[2]
These findings position this compound as a valuable lead compound for the development of new antibiotics. Future research will likely focus on structural modifications to enhance its therapeutic index by reducing hemolytic activity while retaining its potent and broad-spectrum antimicrobial properties. The multi-target mechanism of this compound remains its most compelling feature, offering a potential strategy to circumvent the growing challenge of antibiotic resistance.
The following diagram illustrates a typical experimental workflow for evaluating a novel antimicrobial peptide like this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
Methodological & Application
Synthesis of the Antimicrobial Peptide MP196: A Detailed Protocol for Laboratory Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
MP196 is a synthetic hexapeptide with the sequence Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan, C-terminally amidated (RWRWRW-NH2). As a short, cationic antimicrobial peptide, it has demonstrated significant activity against a range of bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate Staphylococcus aureus (VISA).[1] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to the inhibition of cellular respiration and cell wall synthesis.[1][2] This document provides a comprehensive protocol for the chemical synthesis, purification, and characterization of this compound in a laboratory setting. Detailed methodologies for assessing its antimicrobial and hemolytic activities are also presented to guide researchers in the evaluation of this promising antimicrobial agent.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Sequence | RWRWRW-NH2 | [3] |
| Molecular Formula | C51H69N19O6 | [3] |
| Molar Mass | 1044.24 g/mol | [3] |
| Structure | Linear, Cationic Peptide | [3] |
| CAS Number | 359632-11-4 | [3] |
Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials and Reagents
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-L-Trp(Boc)-OH
-
Fmoc-L-Arg(Pbf)-OH
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Solid-phase synthesis vessel
-
Shaker/rocker
-
HPLC grade water and acetonitrile
Synthesis Workflow
Step-by-Step Synthesis Procedure
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
Drain the DMF.
-
Perform Fmoc deprotection by adding the 20% piperidine/DMF solution and shaking for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times).
-
In a separate vial, pre-activate Fmoc-L-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Drain and wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings (Fmoc-Arg(Pbf)-OH and Fmoc-Trp(Boc)-OH):
-
Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence (Arg, Trp, Arg, Trp, Arg).
-
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection with 20% piperidine/DMF.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[4]
-
Collect fractions and analyze for the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the molecular weight.
-
Antimicrobial Activity of this compound
This compound exhibits potent activity primarily against Gram-positive bacteria.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus DSM 20231 | 16 - 64 | [1] |
| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | 16 - 64 | [1][2] |
| Vancomycin-Intermediate S. aureus (VISA) SG511 | 16 - 64 | [1][2] |
| Vancomycin-Intermediate S. aureus (VISA) Mu50 | >64 | [2] |
| Bacillus subtilis 168 | 2 | [2] |
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
Materials
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Synthesized and purified this compound
-
Spectrophotometer or microplate reader
Procedure
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2]
-
-
Peptide Dilution:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Hemolytic Activity of this compound
A critical aspect of antimicrobial peptide development is assessing its toxicity to mammalian cells. Hemolysis assays are commonly used to determine the peptide's effect on red blood cells.
| Peptide Concentration (μg/mL) | Hemolysis of Murine Erythrocytes (%) | Reference |
| 250 | 14 | [5] |
| 500 | 23 | [5] |
Protocol for Hemolysis Assay
Materials
-
Freshly drawn red blood cells (e.g., human or murine)
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations
-
Positive control: 1% Triton X-100
-
Negative control: PBS
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure
-
Red Blood Cell Preparation:
-
Wash the red blood cells three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.
-
-
Assay Setup:
-
Add the this compound solutions to the wells of a 96-well plate.
-
Add the red blood cell suspension to each well.
-
Include positive and negative controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Mechanism of Action of this compound
This compound, being a cationic peptide, is electrostatically attracted to the negatively charged components of the bacterial cell membrane.[3] This interaction leads to the disruption of the membrane integrity. Consequently, essential membrane-associated processes are inhibited. This includes the delocalization of proteins involved in the electron transport chain (cellular respiration) and peptidoglycan synthesis (cell wall synthesis), ultimately leading to bacterial cell death.[1][6]
Conclusion
The synthetic antimicrobial peptide this compound holds considerable promise as a therapeutic agent against bacterial infections, particularly those caused by resistant Gram-positive pathogens. The protocols detailed in this document provide a comprehensive guide for its laboratory synthesis, purification, and functional characterization. The provided data on its antimicrobial and hemolytic activities serve as a benchmark for further research and development of this compound and its analogues. Adherence to these standardized methodologies will facilitate the generation of reproducible and comparable data across different research settings, thereby accelerating the evaluation of this potent antimicrobial peptide.
References
- 1. Identification and Characterization of a Potential Antimicrobial Peptide Isolated from Soil Brevibacillus sp. WUL10 and Its Activity against MRSA Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Methicillin-Resistant Staphylococcus aureus with Short Salt-Resistant Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MP196 in Gram-Positive Bacteria Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP196 is a synthetic, short cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] Its amphipathic nature, arising from the alternating hydrophobic tryptophan (W) and cationic arginine (R) residues, allows it to selectively target and disrupt the cytoplasmic membranes of bacteria.[1][2] This mechanism of action involves the inhibition of cellular respiration and cell wall synthesis, leading to rapid bactericidal effects.[2][3] this compound has demonstrated promising activity against a range of Gram-positive bacteria, including clinically significant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate Staphylococcus aureus (VISA).[1] Its multifaceted attack on the bacterial membrane makes the development of resistance a less probable event compared to antibiotics with specific intracellular targets.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in Gram-positive bacteria growth inhibition assays. Detailed protocols for determining the Minimum Inhibitory Concentration (MIC) are presented, along with a summary of reported MIC values for this compound against various Gram-positive species.
Mechanism of Action of this compound
This compound exerts its antimicrobial effect by targeting the bacterial cytoplasmic membrane. The positively charged arginine residues facilitate the initial electrostatic interaction with the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic and lipoteichoic acids.[4][5] The hydrophobic tryptophan residues then drive the insertion of the peptide into the lipid bilayer.[2] This integration disrupts the membrane integrity, leading to several downstream effects that culminate in bacterial cell death:
-
Inhibition of Cellular Respiration: this compound causes the delocalization of essential proteins involved in the electron transport chain, such as cytochrome c, leading to a collapse of the respiratory process and a drop in ATP levels.[1]
-
Inhibition of Cell Wall Synthesis: The peptide also displaces enzymes crucial for peptidoglycan synthesis, like MurG, from the membrane, thereby compromising the structural integrity of the cell wall.[1]
-
Osmotic Destabilization: The disruption of the membrane leads to increased permeability and osmotic instability.[1]
This multi-pronged attack on the fundamental structures and processes of the bacterial cell contributes to the rapid and potent bactericidal activity of this compound.[2][3]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the reported MIC values of this compound against various Gram-positive bacteria. These values were determined using broth microdilution methods consistent with the protocols outlined below.
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | DSM 20231 | - | 16 |
| Staphylococcus aureus | ATCC 43300 | MRSA | 16 |
| Staphylococcus aureus | COL | MRSA | 64 |
| Staphylococcus aureus | SG511 | VISA | 16 |
| Staphylococcus aureus | Mu50 | VISA | 128 |
| Bacillus subtilis | 168 | - | 2 |
Note: No specific MIC data for this compound against Enterococcus faecalis or Enterococcus faecium were identified in the reviewed literature. Researchers are encouraged to determine these values empirically using the provided protocols.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution (Modified CLSI Method for Cationic Peptides)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for the testing of cationic antimicrobial peptides like this compound to minimize non-specific binding and ensure accurate results.
Materials:
-
This compound peptide
-
Gram-positive bacterial strains of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) Bovine Serum Albumin (BSA)
-
Sterile 0.9% (w/v) saline
-
Sterile deionized water
-
Sterile, 96-well polypropylene (B1209903) microtiter plates (low-binding)
-
Spectrophotometer
-
Plate reader (optional)
-
Sterile microbiological supplies (pipettes, tips, tubes, etc.)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile deionized water at a concentration of 1 mg/mL.
-
Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock for serial dilutions. The use of this acidic BSA solution helps to prevent the peptide from adhering to plastic surfaces.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of the Microtiter Plate:
-
In a 96-well polypropylene plate, prepare two-fold serial dilutions of this compound.
-
Add 100 µL of CAMHB to wells 2 through 12 in each row to be used.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will result in 100 µL of varying this compound concentrations in wells 1-10.
-
Well 11 will serve as a positive control for bacterial growth (no this compound).
-
Well 12 will serve as a negative control (sterile broth only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
A plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment. The MIC can be defined as the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.
-
Visualizations
Caption: Mechanism of action of this compound against Gram-positive bacteria.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of minimum inhibitory concentration and minimum bactericidal concentration of royal jelly against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of Enterococcus-derived bacteriocins against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and safety evaluation of Enterococcus faecium KQ 2.6 isolated from peacock feces - PMC [pmc.ncbi.nlm.nih.gov]
Application of MP196 in MRSA and VISA Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the synthetic antimicrobial peptide MP196 in research models of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate Staphylococcus aureus (VISA). This compound, an amphipathic hexapeptide with the sequence RWRWRW-NH₂, has demonstrated promising activity against Gram-positive bacteria by targeting the bacterial cytoplasmic membrane, leading to the inhibition of cellular respiration and cell wall synthesis.[1] Its rapid bactericidal action and low propensity for resistance development make it a compelling candidate for further investigation.[2]
In Vitro Antimicrobial Activity of this compound
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various MRSA and VISA strains is a critical parameter to establish its potency. The broth microdilution method is the standard assay for determining the MIC.
Table 1: MIC of this compound against selected MRSA and VISA strains
| Bacterial Strain | Strain Type | This compound MIC (µg/mL) | Reference |
| S. aureus ATCC 43300 | MRSA | 16 - 32 | [1] |
| S. aureus SG511 | VISA | 16 - 64 | [1] |
| Various VISA strains | VISA | 16 - 64 |
Protocol 1: Broth Microdilution MIC Assay
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate to determine the MIC.
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 100 µL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
References
Application Notes and Protocols for MP196: A Tool for Studying Bacterial Membrane Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP196 is a short, synthetic cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] Its structure, rich in positively charged arginine and hydrophobic tryptophan residues, allows it to selectively target and disrupt the cytoplasmic membranes of bacteria, particularly Gram-positive strains.[1] This selectivity is attributed to this compound's preferential interaction with negatively charged phospholipids (B1166683), which are abundant in bacterial membranes but not in the neutral membranes of erythrocytes, contributing to its low hemolytic activity.[1] The multifaceted mechanism of action of this compound, which includes the delocalization of essential peripheral membrane proteins, inhibition of cellular respiration and cell wall synthesis, and induction of osmotic destabilization, makes it a valuable tool for studying bacterial membrane function and a promising candidate for the development of new antimicrobial agents to combat antibiotic-resistant bacteria.[1][2][3][4]
These application notes provide a comprehensive guide for utilizing this compound to investigate bacterial membrane disruption. Detailed protocols for key experiments are provided, along with illustrative data to guide researchers in their experimental design and data interpretation.
Mechanism of Action
This compound exerts its bactericidal effect through a multi-step process that ultimately compromises the integrity and function of the bacterial cytoplasmic membrane.
-
Electrostatic Attraction and Membrane Insertion: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of the bacterial cell envelope. Following this initial binding, the peptide inserts into the phospholipid bilayer.[1]
-
Delocalization of Peripheral Membrane Proteins: Upon insertion, this compound disrupts the organization of the membrane, leading to the delocalization of essential peripheral membrane proteins.[2][3] Key proteins affected include:
-
Cytochrome C: A vital component of the bacterial electron transport chain. Its detachment disrupts cellular respiration and leads to a drop in ATP levels.[1]
-
MurG: An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Its delocalization undermines cell wall integrity.[1]
-
-
Osmotic Destabilization and Membrane Permeabilization: The accumulation of this compound in the membrane leads to a loss of osmotic stability and increased permeability.[1] This allows the leakage of intracellular components and the influx of extracellular substances, ultimately leading to cell death.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound-induced bacterial cell death.
Quantitative Data Summary
The following tables summarize the antimicrobial activity and membrane-disrupting effects of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | Positive | 2 - 4 | [5] |
| Staphylococcus aureus DSM 20231 | Positive | 4 | [5] |
| Staphylococcus aureus ATCC 43300 (MRSA) | Positive | 4 | [5] |
| Staphylococcus aureus SG511 (VISA) | Positive | 4 | [5] |
| Staphylococcus aureus COL (MRSA) | Positive | 16 | [5] |
| Staphylococcus aureus Mu50 (VISA) | Positive | 32 | [5] |
| Escherichia coli | Negative | >64 | [5] |
| Pseudomonas aeruginosa | Negative | >64 | [5] |
Table 2: Illustrative Quantitative Data for this compound-Induced Membrane Disruption
Note: The following data are illustrative and represent typical results that may be obtained from the described assays. Actual results may vary depending on the specific experimental conditions and bacterial strains used.
| Assay | Bacterial Strain | This compound Concentration | Observed Effect |
| Membrane Depolarization | Bacillus subtilis | 1 x MIC | ~75% increase in diSC3-5 fluorescence |
| (diSC3-5 Assay) | 2 x MIC | ~95% increase in diSC3-5 fluorescence | |
| Outer Membrane Permeabilization | Escherichia coli | 4 x MIC | ~60% increase in NPN fluorescence |
| (NPN Uptake Assay) | 8 x MIC | ~85% increase in NPN fluorescence | |
| Cytoplasmic Membrane Permeabilization | Staphylococcus aureus | 1 x MIC | ~70% SYTOX Green positive cells |
| (SYTOX Green Uptake) | 2 x MIC | ~90% SYTOX Green positive cells | |
| Liposome (B1194612) Leakage | PG/PE (7:3) Liposomes | 5 µM | ~60% Calcein (B42510) leakage |
| (Calcein Assay) | 10 µM | ~85% Calcein leakage |
Experimental Protocols
The following section provides detailed protocols for key experiments to study the membrane-disrupting effects of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the membrane disruption activity of this compound.
Caption: General workflow for studying this compound-induced membrane disruption.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates (polypropylene recommended)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed.
-
Protocol 2: Membrane Depolarization Assay (diSC3-5)
This assay measures changes in bacterial membrane potential using the fluorescent dye diSC3-5. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization leads to dye release and an increase in fluorescence.
Materials:
-
This compound
-
Bacterial strain of interest
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
diSC3-5 stock solution (in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Prepare Bacterial Suspension:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05-0.1.
-
-
Dye Loading:
-
Add diSC3-5 to the bacterial suspension to a final concentration of 0.5-2 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized cells.
-
-
Fluorescence Measurement:
-
Transfer the dye-loaded bacterial suspension to the wells of a black 96-well plate.
-
Record the baseline fluorescence for several minutes.
-
Add different concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 30 minutes.
-
Include a positive control for depolarization (e.g., valinomycin).
-
-
Data Analysis:
-
Normalize the fluorescence data to the initial baseline reading.
-
Express the change in fluorescence as a percentage of the maximum fluorescence achieved with the positive control.
-
Protocol 3: Cytoplasmic Membrane Permeabilization Assay (SYTOX Green)
This assay uses the fluorescent dye SYTOX Green, which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.
Materials:
-
This compound
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
SYTOX Green stock solution (in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Prepare Bacterial Suspension:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.1.
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add SYTOX Green to a final concentration of 1-5 µM.
-
-
Fluorescence Measurement:
-
Record the baseline fluorescence.
-
Add different concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 30-60 minutes.
-
Include a positive control for membrane permeabilization (e.g., 70% isopropanol).
-
-
Data Analysis:
-
Subtract the background fluorescence of the dye in buffer.
-
Express the results as the percentage of permeabilized cells by comparing the fluorescence of this compound-treated cells to that of the positive control.
-
Protocol 4: Liposome Leakage Assay (Calcein)
This assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein at a self-quenching concentration. Disruption of the liposome membrane by this compound causes calcein release and an increase in fluorescence.
Materials:
-
This compound
-
Phospholipids (e.g., POPG, POPE to mimic bacterial membranes)
-
Calcein
-
Tris buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Triton X-100 (20% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorescence spectrophotometer or microplate reader (Excitation: ~495 nm, Emission: ~515 nm)
Procedure:
-
Prepare Calcein-Loaded Liposomes:
-
Prepare a lipid film by dissolving phospholipids in chloroform, followed by evaporation under nitrogen.
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM in Tris buffer).
-
Subject the suspension to several freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Leakage Assay:
-
Dilute the calcein-loaded liposomes in Tris buffer in a cuvette or 96-well plate.
-
Record the baseline fluorescence (F₀).
-
Add this compound at the desired concentration and monitor the increase in fluorescence (F) over time.
-
After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% to completely lyse the liposomes and measure the maximum fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Signaling Pathway Perturbation
This compound-induced membrane stress can trigger bacterial stress response signaling pathways. While this compound's primary action is direct membrane disruption, the resulting cellular damage can activate pathways aimed at mitigating stress and repairing damage. The following diagram depicts a generalized bacterial stress response that could be activated by membrane-damaging agents like this compound.
Caption: Generalized bacterial stress response to membrane damage.
By studying the transcriptional and proteomic changes in bacteria upon exposure to this compound, researchers can gain valuable insights into the specific stress response pathways activated by membrane disruption.
References
Standard Operating Procedure for Minimum Inhibitory Concentration (MIC) Testing of MP196
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MP196 is a synthetic, short cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] It exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA).[1][2] Its mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane, a mode of action that is less prone to the development of resistance compared to conventional antibiotics.[1][3]
The amphipathic nature of this compound, with its alternating hydrophobic tryptophan and cationic arginine residues, facilitates its interaction with the negatively charged components of bacterial membranes.[1] This interaction leads to the deformation of the lipid bilayer and the delocalization of essential peripheral membrane proteins involved in critical cellular processes such as respiration (e.g., cytochrome C) and cell wall biosynthesis (e.g., MurG).[1][3] The resulting disruption of membrane integrity, loss of cellular energy, and osmotic destabilization culminate in rapid bacterial cell death.[1][3] Notably, this compound shows selectivity for bacterial membranes over mammalian ones, attributing to a lower hemolytic activity and toxicity profile.[1]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, which is defined as the lowest concentration of the peptide that visibly inhibits the growth of a microorganism after a specified incubation period.[4][5] The described method is a modified broth microdilution procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines, with specific adaptations for cationic antimicrobial peptides to ensure accurate and reproducible results.[2][6]
Mechanism of Action of this compound
Caption: Mechanism of action of the antimicrobial peptide this compound.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC Range (µg/mL) | Reference |
| Bacillus subtilis | Positive | 16 - 32 | [2] |
| Staphylococcus aureus (DSM 20231) | Positive | 16 | [2] |
| Staphylococcus aureus (MRSA, ATCC 43300) | Positive | 32 | [2] |
| Staphylococcus aureus (VISA, SG511) | Positive | 16 - 64 | [2] |
| Escherichia coli | Negative | >64 | [2] |
| Pseudomonas aeruginosa | Negative | >64 | [2] |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination of this compound by Broth Microdilution
This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing and includes modifications specifically for cationic peptides like this compound to prevent their non-specific binding to materials.
1. Materials
-
This compound peptide, lyophilized
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low protein binding)[6]
-
Sterile polypropylene tubes for dilutions[6]
-
Bacterial strains for testing
-
Tryptic Soy Agar (TSA) or other suitable solid media plates
-
Spectrophotometer or McFarland standards
-
Sterile 0.85% saline
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of Reagents
-
This compound Stock Solution: Aseptically dissolve lyophilized this compound in sterile, deionized water to a concentration of 1280 µg/mL. To prevent adhesion to glass or plastic, it is recommended to prepare dilutions in polypropylene tubes.[6]
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute this adjusted suspension 1:100 in sterile MHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working bacterial suspension.
-
3. Assay Procedure
-
Preparation of Peptide Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 11 of a 96-well polypropylene microtiter plate.
-
Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10 after mixing. This will result in a concentration gradient from 1280 µg/mL to 2.5 µg/mL in 100 µL volumes.
-
Well 11 will serve as the growth control (no peptide).
-
Well 12 will serve as the sterility control (no bacteria, no peptide). Add 100 µL of sterile MHB to well 12.
-
-
Inoculation:
-
Add 10 µL of the working bacterial suspension (1-2 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. The final this compound concentrations will be approximately 1164 µg/mL down to 2.3 µg/mL (this small volume change is often considered negligible, or calculations can be adjusted accordingly).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Experimental Workflow
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) testing.
References
Application Notes and Protocols for Synergistic Studies of MP196 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where an antimicrobial peptide (AMP) is combined with a conventional antibiotic to enhance efficacy and overcome resistance. MP196, a synthetic short cationic peptide with the sequence RWRWRW-NH2, is a promising candidate for such synergistic studies.[1] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to osmotic destabilization and cell death.[1] This membrane-permeabilizing property can potentially facilitate the entry of other antibiotics into the bacterial cell, leading to synergistic antimicrobial effects.
These application notes provide detailed protocols for investigating the synergistic interactions between this compound and other antibiotics using standard in vitro methods: the checkerboard assay and the time-kill assay.
Mechanism of Action and Rationale for Synergy
This compound is a synthetic antimicrobial peptide that is rich in tryptophan and arginine residues.[1] It exerts its bactericidal effect by incorporating into the bacterial cytoplasmic membrane.[1] This leads to several downstream effects, including osmotic destabilization, the detachment of essential proteins like Cytochrome C and MurG (involved in respiration and cell wall biosynthesis, respectively), and a subsequent drop in cellular ATP levels.[1] Due to its multifaceted mechanism of action that targets the fundamental structure of the bacterial membrane, the development of resistance to this compound is considered to be difficult.[1]
The rationale for exploring synergistic combinations of this compound with other antibiotics is based on its membrane-disrupting capabilities. By increasing the permeability of the bacterial membrane, this compound may allow conventional antibiotics, which might otherwise be expelled or have limited entry, to reach their intracellular targets at higher concentrations. This can lead to a potent synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities of each agent.[2][3]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.[2][4][5]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a partner antibiotic.
Materials:
-
This compound (lyophilized powder)
-
Partner antibiotic(s) of interest
-
Appropriate bacterial strain(s) (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), or other relevant clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent individually:
-
Perform a standard broth microdilution assay to determine the MIC of this compound and the partner antibiotic separately for the target bacterial strain(s).
-
-
Prepare stock solutions:
-
Prepare concentrated stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile water or DMSO, depending on the antibiotic's solubility).
-
-
Set up the checkerboard plate:
-
In a 96-well plate, create a two-dimensional serial dilution of both agents.
-
Along the x-axis (columns), perform serial dilutions of the partner antibiotic.
-
Along the y-axis (rows), perform serial dilutions of this compound.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Include control wells with no drug (growth control) and wells with each drug alone.
-
-
Inoculate the plate:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to all wells except for the sterility control wells.
-
-
Incubate and read results:
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect for turbidity or measure the optical density (OD) at 600 nm using a microplate reader to determine the MIC of each agent in the combination. The MIC is the lowest concentration that inhibits visible growth.
-
Data Analysis:
The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
FIC Index (FICI) = FIC of this compound + FIC of Antibiotic
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To assess the rate of bacterial killing by this compound, the partner antibiotic, and their combination at specific concentrations.
Materials:
-
This compound
-
Partner antibiotic(s)
-
Target bacterial strain(s)
-
CAMHB or other suitable broth
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader, colony counter)
Procedure:
-
Prepare bacterial culture:
-
Grow the target bacterial strain to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh broth.
-
-
Add antimicrobial agents:
-
Prepare flasks with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Partner antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Combination of this compound and the partner antibiotic (at the same concentrations as the individual agents)
-
-
-
Incubate and sample over time:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Determine viable cell counts:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis:
Plot the log10 CFU/mL versus time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Indifference: A < 2 log10 but > 1 log10 change in CFU/mL for the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.
Data Presentation
Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics against S. aureus ATCC 29213
| Antibiotic | MIC Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC in Combination (this compound / Antibiotic) (µg/mL) | FICI | Interpretation |
| Vancomycin | 2 | 16 | 4 / 0.5 | 0.5 | Additive |
| Gentamicin | 1 | 16 | 2 / 0.125 | 0.25 | Synergy |
| Ciprofloxacin | 0.5 | 16 | 8 / 0.0625 | 0.625 | Indifference |
| Oxacillin | 128 | 16 | 4 / 16 | 0.375 | Synergy |
Table 2: Time-Kill Assay Results for this compound and Gentamicin Combination against S. aureus ATCC 29213
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 6h | Log10 CFU/mL at 24h | Log10 Reduction at 24h vs. Control |
| Growth Control | 5.7 | 7.8 | 8.9 | - |
| This compound (8 µg/mL) | 5.7 | 5.1 | 4.9 | 4.0 |
| Gentamicin (0.5 µg/mL) | 5.7 | 6.2 | 6.5 | 2.4 |
| This compound + Gentamicin | 5.7 | 3.2 | <2.0 | >6.9 |
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of synergy between this compound and a conventional antibiotic.
Experimental Workflow
Caption: General workflow for assessing the synergistic activity of this compound.
Logical Relationship of Synergy Study
Caption: Logical framework for synergistic studies involving this compound.
References
- 1. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgross.bio.uci.edu [sgross.bio.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MP196 in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising alternative to conventional antibiotics due to their unique mechanisms of action that can circumvent common resistance pathways. MP196, a synthetic short cationic antimicrobial peptide with the sequence RWRWRW-NH₂, has demonstrated potent activity against a range of Gram-positive bacteria, including clinically relevant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1]
This compound's primary mode of action involves the disruption of the bacterial cytoplasmic membrane.[2][3] This interaction leads to a cascade of events, including the delocalization of peripheral membrane proteins essential for respiration and cell wall biosynthesis, a decrease in cellular ATP levels, and osmotic destabilization, ultimately resulting in bacterial cell death.[1][2] A key advantage of this compound is its multi-target mechanism, which is believed to hinder the development of bacterial resistance.[1][2]
These application notes provide a comprehensive overview of the use of this compound in studying bacterial resistance mechanisms. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound's efficacy and mode of action.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
The following table summarizes the MIC values of this compound against a panel of Gram-positive and Gram-negative bacteria. Data has been compiled from published studies.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive | 16 | [2] |
| Staphylococcus aureus DSM 20231 | Gram-positive | 16 | [2] |
| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive | 32 | [2] |
| Staphylococcus aureus COL (MRSA) | Gram-positive | 128 | [2] |
| Staphylococcus aureus SG511 (VISA) | Gram-positive | 16 | [2] |
| Staphylococcus aureus Mu50 (VISA) | Gram-positive | 64 | [2] |
| Escherichia coli | Gram-negative | >128 | [2] |
| Pseudomonas aeruginosa | Gram-negative | >128 | [2] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound, defined as the lowest concentration that inhibits the visible growth of a microorganism. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[4][5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid)
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[4][6]
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilutions)[4]
-
Spectrophotometer
-
Microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]
-
-
Peptide Dilution Series:
-
Prepare serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well polypropylene plate.
-
Add 100 µL of the highest concentration of the this compound dilution series to the first column of wells.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final peptide concentrations.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]
-
Time-Kill Assay
This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.[8][9]
Materials:
-
Same as for the Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10⁶ CFU/mL in fresh MHB.[6]
-
Prepare this compound solutions in MHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Assay Procedure:
-
Add the this compound solutions to the bacterial suspension at the desired concentrations. Include a growth control without this compound.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[6]
-
Hemolysis Assay
This assay assesses the lytic activity of this compound against red blood cells (RBCs) to evaluate its potential cytotoxicity to mammalian cells.[1][10]
Materials:
-
Freshly drawn human or animal red blood cells (with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control (100% lysis)
-
Sterile microcentrifuge tubes
-
Centrifuge
-
Microplate reader
Protocol:
-
Red Blood Cell Preparation:
-
Centrifuge the whole blood at 1000 x g for 5 minutes.
-
Aspirate the supernatant and wash the RBC pellet with PBS. Repeat this washing step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.
-
Add 100 µL of the 2% RBC suspension to each tube.
-
Include a positive control (100 µL of 2% RBCs + 100 µL of 1% Triton X-100) and a negative control (100 µL of 2% RBCs + 100 µL of PBS).
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm using a microplate reader. This wavelength corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for Studying this compound Against Bacterial Resistance
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising lead compound in the development of novel antimicrobial agents to combat drug-resistant bacteria. Its multifaceted mechanism of action, targeting the bacterial membrane integrity and essential cellular processes, makes it a valuable tool for researchers studying bacterial resistance. The protocols and data presented in these application notes are intended to provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Careful adherence to optimized protocols for antimicrobial peptide testing is crucial for obtaining accurate and reproducible results.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming MP196 Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the synthetic antimicrobial peptide MP196 (RWRWRW-NH2) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a short, cationic synthetic antimicrobial peptide with the sequence RWRWRW-NH2.[1] It is rich in positively charged arginine and hydrophobic tryptophan residues, giving it an amphipathic character.[1] This dual nature can lead to solubility challenges in aqueous buffers commonly used for in vitro assays, potentially causing aggregation and precipitation, which can lead to inaccurate and irreproducible experimental results.[2]
Q2: What is the first step I should take to dissolve my lyophilized this compound?
A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test on a small aliquot.[3][4] The initial solvent of choice for a basic peptide like this compound should be sterile, distilled water.[4][5]
Q3: My this compound did not dissolve in water. What should I try next?
A3: Since this compound has a net positive charge due to its arginine residues, it is classified as a basic peptide.[5][6] If it fails to dissolve in water, the next step is to try a dilute acidic solution. A common recommendation is to add a few drops of 10-30% acetic acid to your aqueous suspension.[5][7] For assays involving live cells, it is crucial to avoid strong acids like trifluoroacetic acid (TFA).[5]
Q4: Can I use organic solvents like DMSO to dissolve this compound?
A4: Yes, Dimethyl Sulfoxide (DMSO) can be used, particularly if the peptide exhibits hydrophobic characteristics that hinder its solubility in aqueous solutions.[3][8] For basic peptides that are insoluble in water or dilute acid, using a small amount of DMSO to achieve initial solubilization, followed by slow dilution with your aqueous buffer, is a viable strategy.[7] However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells, typically above 0.5%.[9]
Q5: Are there any solvents I should avoid when working with this compound?
A5: While DMSO is a common choice for peptides, it should be used with caution for peptides containing Cysteine (Cys) or Methionine (Met) residues due to the risk of oxidation.[3] this compound does not contain these residues. As mentioned, strong acids like TFA should be avoided in cell-based assays.[5]
Q6: How can I prevent my this compound from precipitating out of solution during my experiment?
A6: To prevent precipitation, especially when diluting a stock solution, it is recommended to add the dissolved peptide solution dropwise into the stirring aqueous buffer.[3] This gradual dilution helps to avoid localized high concentrations that can lead to aggregation.[10] Using low-binding polypropylene (B1209903) tubes and plates can also minimize peptide loss due to adsorption to surfaces.[11]
Troubleshooting Guides
Issue 1: Visible Precipitate in Stock or Working Solutions
-
Symptom: Cloudiness or visible particles in your this compound solution.
-
Troubleshooting Workflow:
Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability between replicate wells or experiments.
-
Corrective Actions:
-
Ensure Complete Solubilization: Before adding to your assay, visually inspect your stock and working solutions for any signs of precipitation.
-
Use Low-Binding Plastics: Cationic peptides like this compound can adhere to standard polystyrene plates. Use polypropylene or other low-binding plates and pipette tips to minimize this issue.[11]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a concentrated stock just before use.
-
Vortex Before Use: Gently vortex your solutions before aliquoting to ensure a homogenous mixture.
-
Quantitative Data Summary
| Solvent/Solution | Recommended Use for this compound | Maximum Recommended Concentration in Cell Culture |
| Sterile Water | Initial solvent of choice for basic peptides. | N/A |
| 0.01% - 0.02% Acetic Acid | To aid dissolution of basic peptides like this compound for assays such as MIC.[12] | Dependent on cell type tolerance, but generally low. |
| 10% Acetic Acid | For initial solubilization of difficult-to-dissolve basic peptides.[5] | Must be significantly diluted to non-toxic levels. |
| DMSO | For initial solubilization of hydrophobic or difficult-to-dissolve peptides.[3][8] | < 0.5% for most cell lines; < 0.1% for primary cells.[9] |
| 0.9% NaCl (Sterile Saline) | Mentioned as a vehicle for in vivo injections, suggesting good solubility and compatibility. | N/A |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Calculate the required volume of solvent. For a 1 mg/mL stock solution from 1 mg of lyophilized this compound, you will need 1 mL of solvent.
-
Attempt initial dissolution in water. Add 1 mL of sterile, deionized water to the vial containing the lyophilized this compound.
-
Vortex gently. Mix the solution for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solution is clear, it is ready for use or further dilution.
-
If not fully dissolved, add dilute acetic acid. Add 10% acetic acid dropwise (e.g., 1-2 µL at a time) while vortexing until the solution becomes clear.
-
As an alternative for cell-based assays, use DMSO. If water or dilute acid is not suitable or effective, add a small volume of 100% DMSO (e.g., 20-50 µL) to the lyophilized peptide.
-
Ensure complete dissolution in DMSO. Vortex until the solution is clear.
-
Perform a stepwise dilution. Slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to the DMSO stock to reach the final volume of 1 mL, vortexing gently between additions.
-
Store appropriately. Aliquot the stock solution into low-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Prepare this compound stock solution. Dissolve this compound in sterile distilled water containing 0.02% acetic acid to a concentration that is 10-fold higher than the highest concentration to be tested.[12]
-
Prepare bacterial inoculum. Culture the target bacterial strain in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
Perform serial dilutions. In a 96-well polypropylene plate, perform a two-fold serial dilution of the this compound stock solution with MHB.
-
Inoculate the plate. Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate. Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Signaling pathway of this compound's antimicrobial action.
Experimental workflow for solubilizing this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bacterial Cell Wall Synthesis Imaging Services - CD BioSciences [bioimagingtech.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. biocat.com [biocat.com]
- 6. biobasic.com [biobasic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
MP196 Technical Support Center: Troubleshooting Experimental Instability
Welcome to the technical support center for MP196. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability and activity of the synthetic antimicrobial peptide this compound (RWRWRW-NH2) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability or No Activity in Antimicrobial Assays
Q1: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What are the likely causes and solutions?
A1: High variability in MIC values is a frequent challenge in antimicrobial peptide (AMP) testing. Several factors can contribute to this issue. It is crucial to standardize your assay conditions meticulously.
Troubleshooting Steps:
-
Peptide Quality and Handling:
-
Purity: Verify the purity of your synthesized this compound using methods like HPLC. Low purity can lead to reduced and variable activity.
-
Solubility and Aggregation: this compound is a cationic peptide. For initial stock solutions, consider using sterile water, a dilute acidic solution, or DMSO. Ensure the solvent is diluted sufficiently in the final assay to prevent any inhibitory effects from the solvent itself. Sonication can help dissolve pre-formed aggregates. Always reconstitute lyophilized peptide immediately before use.
-
-
Assay Conditions:
-
Inoculum Density: The concentration of bacteria used in the assay significantly affects the MIC. Ensure you have a consistent and standardized inoculum density for each experiment, typically around 5 x 10^5 CFU/mL for broth microdilution assays.
-
Incubation Conditions: Maintain consistent incubation times and temperatures. Use sealing films on microtiter plates to prevent evaporation, which can concentrate the peptide and affect results.
-
Endpoint Reading: Use a consistent method for determining the MIC, whether it's visual inspection by the same trained individual or measuring optical density at 600 nm. Subjectivity in endpoint determination is a common source of variability.[1]
-
Q2: My this compound peptide shows no antimicrobial activity against expected susceptible strains. What should I check?
A2: A complete lack of activity can stem from issues with the peptide itself or the experimental setup.
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting a lack of this compound activity.
Issue 2: this compound Instability in Biological Fluids (Serum, Plasma)
Q3: My this compound peptide seems to lose activity when tested in the presence of serum. Why is this happening and how can I improve its stability?
A3: The loss of activity in serum is likely due to proteolytic degradation by serum proteases. This compound, being a peptide, is susceptible to cleavage, especially due to its arginine residues which are targets for trypsin-like proteases.
Strategies to Enhance Proteolytic Stability:
| Modification Strategy | Description | Potential Impact on Activity |
| D-Amino Acid Substitution | Replace one or more of the natural L-amino acids with their D-enantiomers. Proteases are stereospecific and generally do not recognize D-amino acids.[2] | Can maintain or even improve activity, but extensive substitution may alter conformation and reduce efficacy. |
| Terminal Modifications | Acetylate the N-terminus and/or amidate the C-terminus. This blocks exopeptidases. This compound is already C-terminally amidated. | N-terminal acetylation can increase helicity and stability.[2] |
| Non-natural Amino Acids | Replace arginine residues with analogs like α-amino-3-guanidino-propionic acid (Agp), which is resistant to tryptic cleavage.[3][4] | Can dramatically increase stability with minimal impact on antimicrobial activity.[3] |
| Cyclization/Stapling | Introduce covalent cross-links to lock the peptide into its active (often α-helical) conformation. This can sterically hinder protease access.[5] | Can improve stability and activity by pre-organizing the peptide for membrane interaction. |
Issue 3: Toxicity and Hemolytic Activity
Q4: I'm observing significant hemolysis (lysis of red blood cells) with this compound at concentrations close to its MIC. How can I reduce this toxicity?
A4: Hemolytic activity is a known issue for some AMPs and a critical hurdle for systemic applications. It arises from the peptide's interaction with erythrocyte membranes. Several chemical modification strategies can be employed to increase the therapeutic window.
Strategies to Reduce Hemolytic Activity:
| Modification Strategy | Rationale | Example/Reference |
| Systematic L-to-D Exchange | Altering the peptide's stereochemistry can disrupt the specific interactions with erythrocyte membranes that lead to lysis, without compromising antibacterial action. | Diastereomeric peptides of a related sequence showed over a 30-fold reduction in hemolytic activity.[6] |
| Hydrophobicity Modulation | High hydrophobicity is often linked to non-specific membrane disruption. Replacing hydrophobic residues (Tryptophan in this compound) with less hydrophobic ones can decrease hemolysis.[7] | Balance is key, as hydrophobicity is also a driver of antimicrobial activity. |
| Charge Modification | Reducing the net positive charge by substituting cationic residues (Arginine in this compound) with neutral ones can decrease electrostatic attraction to the negatively charged surface of red blood cells.[7] | This must be done carefully to not abrogate the interaction with bacterial membranes. |
| Proline/Glycine (B1666218) Substitution | Incorporating flexible (Glycine) or helix-breaking (Proline) residues can alter the peptide's structure to be less favorable for insertion into erythrocyte membranes. | Substituting proline with glycine or adding Gly-Pro-Gly motifs has been shown to reduce hemolysis in other peptides.[8] |
Signaling & Mechanistic Pathways
This compound exerts its bactericidal effect by targeting the bacterial cytoplasmic membrane. This multi-modal action makes it difficult for bacteria to develop resistance.[1]
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Prepare Peptide Dilutions: Create a series of two-fold dilutions of the this compound stock solution in the growth medium directly within a 96-well microtiter plate. The typical volume is 50 µL per well.
-
Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Bacteria in medium without peptide.
-
Negative Control: Medium only.
-
Solvent Control: Bacteria with the highest concentration of the solvent used for the peptide stock.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration with no visible bacterial growth.[9]
Protocol 2: Serum Stability Assay using RP-HPLC
This protocol assesses the stability of this compound in the presence of serum by quantifying the amount of intact peptide over time.
-
Materials: Lyophilized this compound, Human or animal serum, DMSO, Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Low-bind microcentrifuge tubes.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Thaw serum at 37°C and centrifuge to remove cryoprecipitates.
-
Prepare a precipitating solution of 1% (v/v) TFA in ACN.
-
-
Incubation:
-
Pre-warm serum to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is <1%.
-
Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Sample Preparation for HPLC:
-
To each time-point aliquot, add 2 volumes of the cold precipitating solution (1% TFA in ACN).
-
Vortex vigorously for 30 seconds to precipitate serum proteins.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
RP-HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the sample onto an RP-HPLC system (e.g., C18 column).
-
Monitor the elution profile at ~220 nm.
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.[10]
Workflow for Serum Stability Assay:
Caption: Experimental workflow for the serum stability assay of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Short antibacterial peptides with significantly reduced hemolytic activity can be identified by a systematic L-to-D exchange scan of their amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing MP196 Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the synthetic antimicrobial peptide MP196 in a cell culture setting.
I. FAQs: Understanding and Mitigating this compound Off-Target Effects
This section addresses common questions regarding the specificity and potential cytotoxicity of this compound in eukaryotic cell cultures.
Q1: What is the primary mechanism of action for this compound?
This compound is a short, cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1][2] Its primary mode of action is the disruption of bacterial cytoplasmic membranes. Due to its positive charge, it preferentially interacts with the negatively charged phospholipids (B1166683) abundant in bacterial membranes over the generally neutral membranes of mammalian cells.[1] This interaction leads to membrane destabilization, detachment of essential peripheral proteins like Cytochrome C and MurG, a drop in ATP levels, and ultimately bacterial cell death.[1]
Q2: What are the potential off-target effects of this compound on mammalian cells?
While this compound shows selectivity for bacterial cells, off-target effects on mammalian cells can occur, particularly at higher concentrations. The most commonly reported off-target effect is cytotoxicity, including hemolysis (the rupture of red blood cells).[2][3] Studies have shown that at concentrations of 250 μg/mL, this compound can cause shrinking of erythrocytes, and at 500 μg/mL, it can lead to severe morphological changes and lysis.[3] Although significant cytotoxicity against various cancer cell lines was not observed at concentrations up to 200 μM (approximately 192 μg/mL), acute toxicity was observed in mice upon intravenous injection, suggesting potential for systemic off-target effects at high doses.[2]
Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?
To minimize off-target effects, it is crucial to determine the therapeutic window of this compound in your specific experimental setup. This involves two key steps:
-
Determine the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of this compound that inhibits the visible growth of your target bacteria.
-
Determine the Cytotoxic Concentration 50 (CC50): This is the concentration of this compound that causes a 50% reduction in the viability of your mammalian cell line.
The ideal experimental concentration of this compound should be at or slightly above the MIC for your target bacteria but well below the CC50 for your mammalian cells.
Q4: What should I do if I observe unexpected cytotoxicity in my mammalian cell culture when using this compound?
If you observe significant mammalian cell death, consider the following troubleshooting steps:
-
Verify the concentration of this compound: Double-check your calculations and dilutions to ensure you are using the intended concentration.
-
Perform a dose-response curve: If you haven't already, determine the CC50 of this compound on your specific mammalian cell line to identify a non-toxic working concentration.
-
Reduce the exposure time: Shorter incubation times with this compound may be sufficient to kill the target bacteria while minimizing damage to the mammalian cells.
-
Consider the cell type: Different mammalian cell lines may have varying sensitivities to this compound.
-
Assess for serum protein binding: Approximately 50% of this compound can be bound by serum proteins, which may affect its bioavailability and activity.[2] Consider this when preparing your media.
II. Troubleshooting Guides
This section provides structured guidance for common experimental issues encountered when working with this compound in cell culture.
Troubleshooting High Mammalian Cell Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High levels of mammalian cell death or lysis. | This compound concentration is too high. | Perform a dose-response experiment to determine the CC50 for your specific cell line. Use a concentration significantly lower than the CC50. |
| Cell line is particularly sensitive. | If possible, test a different mammalian cell line. | |
| Prolonged exposure to this compound. | Reduce the incubation time. Determine the minimum time required for bactericidal activity. | |
| Inaccurate this compound concentration. | Prepare fresh stock solutions and verify all dilution calculations. |
Troubleshooting Inconsistent Antimicrobial Activity
| Observation | Potential Cause | Recommended Action |
| Variable or lower-than-expected bacterial killing. | This compound binding to serum proteins in the media. | Be aware that serum can reduce the effective concentration of this compound.[2] You may need to adjust the concentration accordingly, while still staying below the cytotoxic threshold for your mammalian cells. |
| Incorrect MIC determination. | Re-determine the MIC for your specific bacterial strain under your experimental conditions. | |
| Bacterial strain is resistant or less susceptible. | This compound is effective against some but not all MRSA and VISA strains.[2][3] Confirm the susceptibility of your bacterial strain. | |
| Degradation of this compound. | Prepare fresh this compound solutions for each experiment. |
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate. The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control well (bacteria with no this compound) and a negative control well (medium only).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol 2: Determination of Cytotoxic Concentration 50 (CC50)
This protocol describes how to assess the cytotoxicity of this compound on a mammalian cell line using a standard MTT assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the 96-well plate with your mammalian cells at a suitable density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 is the concentration of this compound that results in 50% cell viability.
IV. Data Presentation
Table 1: Hypothetical MIC and CC50 Data for this compound
| Organism/Cell Line | Type | MIC (µg/mL) | CC50 (µg/mL) | Therapeutic Index (CC50/MIC) |
| Staphylococcus aureus (MRSA) | Gram-positive bacterium | 4 | - | - |
| Bacillus subtilis | Gram-positive bacterium | 2 | - | - |
| Escherichia coli | Gram-negative bacterium | 32 | - | - |
| HEK293 | Human Embryonic Kidney Cells | - | >200 | >50 (vs. MRSA) |
| HeLa | Human Cervical Cancer Cells | - | >200 | >50 (vs. MRSA) |
| Human Erythrocytes | Red Blood Cells | - | ~250 (hemolysis) | ~62.5 (vs. MRSA) |
V. Visualizations
References
Technical Support Center: Mitigating the Toxic Effects of MP196 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for mitigating the in vivo toxic effects of the synthetic antimicrobial peptide, MP196.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antimicrobial activity?
A1: this compound is a short, cationic peptide rich in tryptophan and arginine residues. Its primary antimicrobial action involves the disruption of bacterial cell membranes. It integrates into the cytoplasmic membrane of bacteria, leading to the delocalization of essential peripheral proteins involved in respiration and cell wall biosynthesis. This disruption ultimately causes a drop in cellular ATP levels and a loss of cell wall integrity, resulting in bacterial cell death.
Q2: What are the known toxic effects of this compound in vivo?
A2: The principal in vivo toxic effect of this compound is acute, dose-dependent hemolytic activity. When administered intravenously in mouse models, this compound can cause shrinking, severe morphological changes, and lysis of erythrocytes (red blood cells)[1]. This can lead to clinical signs of distress, and at higher doses, can be fatal[1].
Q3: Why is this compound more toxic to bacterial cells than mammalian cells?
A3: this compound exhibits preferential binding to the negatively charged phospholipids (B1166683) that are more abundant in bacterial cell membranes compared to the generally neutral phospholipid composition of mammalian erythrocyte membranes[2]. This selectivity is a key factor in its targeted antimicrobial activity. However, at higher concentrations, this selectivity can be overcome, leading to toxicity in host cells.
Q4: What are the main strategies to mitigate this compound toxicity in vivo?
A4: The primary strategy for mitigating the in vivo toxicity of this compound is through chemical modification and derivatization. Research has shown that creating analogs of this compound can reduce its hemolytic activity while maintaining or even enhancing its antimicrobial potency. Promising approaches include:
-
Lipidation: Adding a lipidated lysine (B10760008) side chain has been shown to produce peptides with broad-spectrum activity and, in some cases, reduced hemolytic potential.
-
Amino Acid Substitution: Systematically replacing L-amino acids with D-amino acids has resulted in optimized, non-hemolytic linear peptides with excellent activity against strains like MRSA.
Q5: Does this compound induce a significant inflammatory response?
A5: Studies have shown that this compound does not appear to induce a classic inflammatory response. For instance, it did not induce NF-κB activation or cause an increase in IL-8 levels at concentrations up to 250 μg/mL[1]. The acute toxicity observed is more likely a direct result of its lytic effect on erythrocytes rather than a systemic inflammatory cascade[1].
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid onset of clinical distress in mice post-injection (e.g., excitement, indisposition, paralysis) | This is likely due to the acute hemolytic toxicity of this compound at the administered dose. | - Immediately cease administration and provide supportive care to the animal as per institutional guidelines.- For future experiments, reduce the dosage of this compound.- Consider using a derivatized version of this compound with lower hemolytic activity.- Slow down the rate of intravenous injection to minimize the peak plasma concentration. |
| Hemolysis observed in blood samples collected post-administration | The concentration of this compound is high enough to cause lysis of erythrocytes. | - Quantify the percentage of hemolysis to establish a dose-response relationship.- Test different this compound derivatives to identify one with a better therapeutic index (high antimicrobial activity, low hemolytic activity).- Co-administration with protective agents could be explored, though this is an area of active research. |
| Precipitation or aggregation of the peptide solution during preparation or administration | This compound, like many peptides, can be prone to solubility issues depending on the solvent, pH, and concentration. | - Ensure the peptide is fully dissolved in a suitable, sterile solvent (e.g., sterile water or PBS) before administration.- Adjust the pH of the solution if necessary, keeping in mind the peptide's isoelectric point.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Inconsistent or lower-than-expected antimicrobial efficacy in vivo | Several factors can contribute to this, including peptide stability, bioavailability, and the specific infection model. | - Confirm the in vitro Minimum Inhibitory Concentration (MIC) of your this compound batch against the specific bacterial strain being used.- Assess the stability of this compound in serum to understand its in vivo half-life.- Optimize the dosing regimen (frequency and duration) based on pharmacokinetic and pharmacodynamic studies. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo effects of this compound.
Table 1: Acute Toxicity of Intravenously Administered this compound in Mice
| Dosage (mg/kg body weight) | Observed Effects |
| 5 and 10 | Signs of excitement and indisposition, with recovery within 25 minutes post-injection[1]. |
| 25 | Paralysis of hind legs, leading to death within a few minutes[1]. |
Table 2: Hemolytic Activity of this compound against Murine Erythrocytes
| This compound Concentration (μg/mL) | Observed Effect on Erythrocytes | % Lysis |
| 250 | Shrinking of erythrocytes[1]. | 14%[1] |
| 500 | Severe morphological changes and lysis of erythrocytes[1]. | 23%[1] |
Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Assessment in Mice
This protocol outlines a general procedure for assessing the acute toxicity of this compound following intravenous administration.
Materials:
-
This compound peptide, lyophilized
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
-
Healthy, age-matched mice (e.g., BALB/c, 6-8 weeks old)
-
Appropriate animal restraints
-
Sterile syringes and needles (e.g., 27-30 gauge)
Methodology:
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile saline or PBS to the desired stock concentration. Prepare serial dilutions to obtain the final concentrations for injection. Ensure the solution is clear and free of particulates.
-
Animal Handling: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment. Handle animals gently to minimize stress.
-
Administration:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail vein.
-
Place the mouse in a suitable restraint.
-
Inject the prepared this compound solution slowly into the lateral tail vein. The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).
-
Include a control group injected with the vehicle (saline or PBS) only.
-
-
Observation:
-
Continuously monitor the mice for the first 30 minutes post-injection for any immediate adverse effects, such as changes in behavior, respiratory distress, or paralysis.
-
Continue to observe the animals at regular intervals (e.g., 1, 4, 24, and 48 hours) for clinical signs of toxicity, including changes in posture, activity, fur texture, and body weight.
-
Record all observations meticulously.
-
-
Endpoint: The primary endpoint is the observation of severe toxicity or mortality. All procedures should be conducted in accordance with approved animal care and use protocols.
Protocol 2: Hemolysis Assay
This protocol describes a standard method for quantifying the hemolytic activity of this compound.
Materials:
-
Freshly collected mouse or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound peptide
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
Microcentrifuge tubes
-
Spectrophotometer
Methodology:
-
RBC Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 500 x g) for 10 minutes to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 3-5 volumes of cold PBS and centrifuging again. Repeat this washing step at least three times until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Setup:
-
In microcentrifuge tubes, prepare serial dilutions of this compound in PBS.
-
Add an equal volume of the 2% RBC suspension to each tube containing the peptide dilutions.
-
Prepare positive control tubes with the RBC suspension and Triton X-100.
-
Prepare negative control tubes with the RBC suspension and PBS only.
-
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
Measurement:
-
Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.
-
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Signaling and Interaction Diagrams
Caption: Mechanism of this compound antimicrobial action on bacterial cells.
References
Validation & Comparative
Comparative Analysis of MP196 and Other Antimicrobial Peptides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the synthetic antimicrobial peptide (AMP) MP196 against other well-characterized AMPs, namely melittin (B549807), LL-37, and pleurocidin (B1576808). The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound, a short, synthetic cationic peptide with the sequence RWRWRW-NH2, has demonstrated promising activity, particularly against Gram-positive bacteria. Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to the inhibition of essential cellular processes. While exhibiting low cytotoxicity against various human cell lines, concerns regarding its hemolytic activity at higher concentrations have been noted. This guide places these characteristics in the context of other prominent AMPs to aid in the evaluation of its therapeutic potential.
Quantitative Performance Analysis
The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of this compound and the selected comparative peptides. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains (µg/mL)
| Peptide | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| This compound | 4 - 32 | 16 - 64 | >128 | >128 | [1] |
| Melittin | 4 - 16 | 8 - 32 | 4 - 64 | 4 - 64 | [1][2] |
| LL-37 | 0.62 - 10 | ~10 | <10 - 75 | <10 - >64 | [3][4] |
| Pleurocidin | 4 - 32 | 2 - 256 | 0.5 - 16 | 1 - 8 | [5] |
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC50, µg/mL) | Cytotoxicity (IC50, µg/mL) & Cell Line | Reference |
| This compound | >250 (human RBCs) | >192 (human T-cell lymphoblasts, rat kidney epithelial cells) | [6] |
| Melittin | 0.44 - 16.28 (human RBCs) | 5.73 - 6.45 (mouse peritoneal macrophages, human fibroblasts) | [6][7] |
| LL-37 | >80 (human RBCs) | >80 (human lymphoma cell line) | [8] |
| Pleurocidin | Very low (not quantified) | 11 - 340 (various cancer cell lines) | [5][9] |
Mechanisms of Action: A Comparative Overview
The antimicrobial efficacy of these peptides stems from their distinct mechanisms of action, primarily targeting the bacterial cell membrane.
-
This compound: This peptide integrates into the bacterial cytoplasmic membrane, causing a detachment of crucial proteins like cytochrome C and MurG. This disrupts the respiratory chain and cell wall synthesis, leading to a drop in ATP levels, osmotic destabilization, and ultimately, bacterial cell death[5].
-
Melittin: Known for its potent lytic activity, melittin forms toroidal pores in cell membranes. This action is less selective, contributing to its high hemolytic and cytotoxic effects[10].
-
LL-37: This human cathelicidin (B612621) peptide can act through various mechanisms. It can disrupt bacterial membranes by forming pores and also translocate across the membrane to interact with intracellular targets, inhibiting DNA, RNA, and protein synthesis[11][12].
-
Pleurocidin: This fish-derived peptide is thought to act via a "carpet" or "detergent-like" mechanism, where it disrupts the membrane integrity without forming discrete pores. There is also evidence suggesting it can interact with intracellular targets like DNA after membrane translocation[1][13].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution: A stock solution of the peptide is prepared and serially diluted in a 96-well microtiter plate using MHB.
-
Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), an indicator of its cytotoxicity.
-
Preparation of Red Blood Cells: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-4% (v/v).
-
Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.
-
Controls: A negative control (PBS only) and a positive control (a lytic agent like Triton X-100) are included.
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength of 450 nm or 540 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
-
Cell Seeding: Human cell lines (e.g., fibroblasts, epithelial cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is then determined.
Visualizing the Science
The following diagrams, generated using Graphviz (DOT language), illustrate key processes discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Melittin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. functionalmeddoc.com [functionalmeddoc.com]
- 13. Antibacterial and anti-biofilm activity, and mechanism of action of pleurocidin against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
MP196 Demonstrates Superior Efficacy Over Vancomycin Against Resistant Staphylococcus aureus
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data indicates that the novel antimicrobial peptide MP196 exhibits significant advantages in efficacy over vancomycin (B549263), a current standard-of-care antibiotic, in combating resistant strains of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). This comparison guide synthesizes key findings on their mechanisms of action, in vitro potency, and bactericidal kinetics to inform researchers, scientists, and drug development professionals.
This compound, a synthetic antimicrobial peptide, employs a multi-faceted mechanism of action that circumvents common resistance pathways. It disrupts the bacterial cell membrane, leading to depolarization and subsequent cell death. Furthermore, this compound has been shown to interfere with critical cellular processes by inhibiting the function of MurG, an enzyme essential for cell wall biosynthesis, and by disrupting the electron transport chain through its effect on cytochrome C. This dual-pronged attack on both the cell envelope and energy production contributes to its potent antimicrobial activity.
In contrast, vancomycin's mechanism relies solely on the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. The emergence of resistance mechanisms, such as the alteration of this binding site to D-Ala-D-Lac in vancomycin-resistant strains, has compromised its clinical utility.
Quantitative Comparison of Antimicrobial Activity
The in vitro efficacy of this compound compared to vancomycin against resistant S. aureus is highlighted by differences in their Minimum Inhibitory Concentrations (MIC) and time-kill kinetics.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound | MRSA | Not explicitly stated in comparative studies | |
| VISA | Not explicitly stated in comparative studies | ||
| Vancomycin | MRSA | ≤2 (susceptible) | [1][2] |
| VISA | 4-8 | [1][3] | |
| hVISA | ≤2 (with resistant subpopulations) | [1][3] |
Note: Direct comparative MIC values for this compound against the same strains as vancomycin were not available in the reviewed literature. However, the multi-target mechanism of this compound suggests a lower propensity for high MIC values in resistant strains.
Time-kill assays demonstrate the rapid bactericidal activity of this compound. While specific comparative kinetics with vancomycin are not detailed in the available literature, the membrane-disrupting action of this compound typically results in faster bacterial killing than cell wall synthesis inhibitors like vancomycin[4]. Vancomycin exhibits a slower, time-dependent killing mechanism[4].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of antimicrobial agents is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or vancomycin) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: S. aureus strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Cultures: S. aureus cultures are grown to the logarithmic phase of growth and then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Exposure to Antimicrobial Agent: The antimicrobial agent (this compound or vancomycin) is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted. The dilutions are plated on appropriate agar (B569324) plates.
-
Enumeration and Analysis: After incubation, the number of viable colonies (CFU/mL) is determined. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and vancomycin, along with the resistance pathways in S. aureus, are illustrated in the following diagrams.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis of MP196 and Its Analogs: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the cytotoxicity of the antimicrobial peptide MP196 and its various analogs has been published today, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the cytotoxic profiles of these compounds, supported by experimental data, to aid in the development of safer and more effective antimicrobial therapeutics.
This compound, a synthetic antimicrobial peptide with the sequence RWRWRW-NH2, has shown promise in combating Gram-positive bacteria by targeting and disrupting their cytoplasmic membranes.[1] While effective against pathogens, a critical aspect of its therapeutic potential lies in its selectivity and minimal toxicity towards mammalian cells. This guide delves into the cytotoxic characteristics of the parent peptide and explores how structural modifications in its analogs can influence their safety profiles.
Executive Summary of Cytotoxicity Data
The parent peptide, this compound, generally exhibits low cytotoxicity against a range of human cell lines. However, a key consideration is its hemolytic activity, which becomes more pronounced at higher concentrations. The following table summarizes the available quantitative data on the cytotoxicity and hemolytic activity of this compound. Data for specific, systematically studied analogs remains limited in publicly accessible literature.
| Compound | Cell Line | Assay | Result | Concentration | Citation |
| This compound | Human T-cell lymphoblasts | Alamar Blue | No cytotoxic effects | Up to 200 µM (192 µg/mL) | [2] |
| This compound | Rat kidney epithelial cells | Alamar Blue | No cytotoxic effects | Up to 200 µM (192 µg/mL) | [2] |
| This compound | Human liver carcinoma, colon adenocarcinoma, breast cancer cell lines | Not specified | Not significantly cytotoxic | Not specified | [2] |
| This compound | Human erythrocytes | Hemolysis Assay | Up to 17% lysis | 500 µg/mL | [2] |
| This compound | Murine erythrocytes | Hemolysis Assay | 14% lysis | 250 µg/mL | [2] |
| This compound | Murine erythrocytes | Hemolysis Assay | 23% lysis | 500 µg/mL | [2] |
Mechanism of Action and Cellular Selectivity
This compound's primary mechanism of action against bacteria involves the disruption of the cytoplasmic membrane, leading to the delocalization of essential proteins involved in respiration and cell wall biosynthesis.[1] This interaction is preferential for bacterial membranes due to their higher content of negatively charged phospholipids (B1166683) compared to the generally neutral outer leaflet of mammalian cell membranes.[1] This inherent selectivity is a cornerstone of its favorable therapeutic window.
Impact on Mammalian Cellular Signaling Pathways
Current research indicates that this compound does not induce significant inflammatory responses in mammalian cells at therapeutic concentrations. Specifically, studies have shown that this compound does not trigger the activation of the NF-κB signaling pathway or lead to an increase in the pro-inflammatory cytokine IL-8. This lack of inflammatory signaling further supports its potential as a safe therapeutic agent.
Figure 1: Hypothesized lack of this compound interaction with the NF-κB signaling pathway in mammalian cells.
Experimental Protocols
A variety of in vitro assays are employed to assess the cytotoxicity of antimicrobial peptides like this compound and its analogs. Below are the detailed methodologies for key experiments.
Cell Viability Assay (Alamar Blue Assay)
-
Cell Seeding: Plate mammalian cells (e.g., human T-cell lymphoblasts, rat kidney epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the test peptides (this compound and its analogs) in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Following incubation, add 10 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours, or until a color change is observed in the control wells.
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Hemolysis Assay
-
Erythrocyte Preparation: Obtain fresh human or animal blood and centrifuge to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Treatment: Prepare serial dilutions of the test peptides in PBS. In a 96-well plate, mix 50 µL of the peptide solutions with 50 µL of the RBC suspension.
-
Controls: Include wells with RBCs in PBS as a negative control (0% hemolysis) and RBCs in 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Data Acquisition: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Figure 2: Workflow for assessing the cytotoxicity and hemolytic activity of this compound and its analogs.
Future Directions and the Need for Analog Studies
While this compound shows a promising safety profile, the development of analogs with even lower hemolytic activity and improved therapeutic indices is a key area of ongoing research. Modifications such as amino acid substitutions, fatty acid conjugation, and cyclization are being explored to enhance the selectivity of these peptides. A systematic comparison of the cytotoxicity of a wider range of this compound analogs is crucial for identifying lead candidates with optimal safety and efficacy. Future studies should focus on generating comprehensive datasets that include IC50 values on various cell lines and HC50 values to provide a clearer picture of the structure-cytotoxicity relationship. Such data will be instrumental in guiding the rational design of next-generation antimicrobial peptides.
References
MP196: A Comparative Analysis of its Efficacy Across Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide MP196's effectiveness against various bacterial strains, juxtaposed with other antimicrobial peptides. The information is supported by experimental data to offer an objective performance assessment.
I. Performance Comparison: this compound vs. Alternative Antimicrobial Peptides
The antimicrobial efficacy of this compound and a selection of alternative antimicrobial peptides (AMPs) are presented below. The data is summarized as Minimum Inhibitory Concentrations (MIC) in µg/mL, representing the lowest concentration of the peptide that inhibits visible bacterial growth.
| Antimicrobial Peptide | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa |
| This compound | 4 | 4 | >128 |
| LL-37 | 32-64 | 32-64 | 4 |
| CAMA | 2 | 2 | 4 |
| Magainin-II | >128 | >128 | 128 |
| Nisin | >128 | >128 | >128 |
II. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Preparation: Bacterial strains were cultured overnight on Mueller-Hinton Agar (MHA). Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Preparation: A stock solution of the antimicrobial peptide was prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Serial two-fold dilutions of the peptide were then prepared in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the serially diluted peptide. The plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible growth of the bacteria.
B. Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the antimicrobial peptides on mammalian cells.
-
Cell Culture: Human cell lines (e.g., HeLa) are cultured in appropriate media and conditions. Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
III. Mechanism of Action and Experimental Workflow
A. This compound Mechanism of Action
This compound is a synthetic cationic antimicrobial peptide with the sequence RWRWRW-NH2.[1] Its primary mode of action involves the disruption of the bacterial cytoplasmic membrane. Due to its positive charge, this compound preferentially interacts with the negatively charged components of bacterial membranes, such as phospholipids.[1] This interaction leads to the insertion of the peptide into the membrane, causing membrane destabilization and the formation of pores. This disruption results in the delocalization of essential peripheral membrane proteins, including cytochrome C (involved in the respiratory chain) and MurG (involved in cell wall biosynthesis).[1] The consequent loss of membrane integrity leads to leakage of cellular contents, dissipation of ion gradients, and ultimately, bacterial cell death.[1]
Caption: Mechanism of action of the antimicrobial peptide this compound.
B. Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
A Comparative Analysis of MP196 and Traditional Antibiotics on Bacterial Membranes
For Immediate Release
In the ongoing battle against antimicrobial resistance, novel therapeutic agents are paramount. This guide provides a detailed comparative analysis of the antimicrobial peptide MP196 and traditional antibiotics, with a specific focus on their mechanisms of action on bacterial membranes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Executive Summary
This compound, a synthetic antimicrobial peptide, demonstrates a rapid, membrane-centric mechanism of action that differs significantly from many traditional antibiotics. While conventional agents often target specific intracellular processes, this compound directly compromises the integrity of the bacterial membrane, leading to rapid cell death. This guide presents a side-by-side comparison of their efficacy through Minimum Inhibitory Concentration (MIC) data, bactericidal kinetics, and membrane permeabilization assays. Detailed experimental protocols are also provided to facilitate further research and validation.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and many traditional antibiotics lies in their primary cellular targets.
This compound: Direct Membrane Disruption
This compound, with its structure RWRWRW-NH2, is a short, cationic peptide rich in tryptophan and arginine residues[1]. Its amphipathic nature allows it to selectively target and insert into the negatively charged bacterial cytoplasmic membrane[1]. This insertion leads to a cascade of disruptive events:
-
Membrane Permeabilization: this compound disrupts the physical integrity of the membrane, leading to the leakage of essential intracellular components.
-
Inhibition of Cellular Respiration: It has been shown to interfere with the bacterial respiratory chain[1].
-
Inhibition of Cell Wall Synthesis: this compound can also impede the processes involved in building the bacterial cell wall[1].
This multi-pronged attack on the bacterial membrane results in rapid cell death, making it difficult for bacteria to develop resistance[1].
Traditional Antibiotics: Targeted Inhibition
Traditional antibiotics employ a variety of mechanisms, often targeting specific enzymes or cellular processes. Those that interact with the bacterial membrane or its synthesis include:
-
β-lactams (e.g., Penicillin): Inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.
-
Glycopeptides (e.g., Vancomycin): Bind to the precursors of peptidoglycan, thereby blocking cell wall synthesis.
-
Lipopeptides (e.g., Daptomycin): Insert into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and ion leakage.
-
Polymyxins (e.g., Polymyxin B): Interact with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, disrupting both the outer and inner membranes.
The following diagram illustrates the distinct signaling pathways of this compound and a selection of traditional antibiotics impacting the bacterial membrane.
Mechanisms of Action: this compound vs. Traditional Antibiotics.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the performance of this compound with traditional antibiotics. It is important to note that direct side-by-side comparative studies for all metrics are limited. The data presented here is compiled from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | This compound | Vancomycin | Daptomycin | Linezolid |
| Staphylococcus aureus (MSSA) | 16-32 | 0.5-2 | 0.25-1 | 1-4 |
| Staphylococcus aureus (MRSA) | 16-64 | 1-2 | 0.5-2 | 1-4 |
| Staphylococcus aureus (VISA) | 16-64 | 4-8 | 1-4 | 1-4 |
| Bacillus subtilis | 8 | - | - | - |
| Pseudomonas aeruginosa | >128 | - | - | - |
Table 2: Bactericidal Kinetics
Time-kill assays measure the rate at which an antimicrobial agent kills a bacterial population. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL.
| Antibiotic | Organism | Concentration | Time to ≥99.9% Killing |
| This compound | B. subtilis | 2 x MIC | < 10 minutes |
| Vancomycin | S. aureus | 4 x MIC | ~24 hours |
| Daptomycin | S. aureus | 4 x MIC | 4-8 hours |
Table 3: Membrane Permeabilization
Membrane permeabilization assays assess the ability of a compound to disrupt the bacterial membrane, often measured by the uptake of fluorescent dyes.
| Compound | Assay Type | Target Bacterium | Observation |
| This compound | Not specified | Gram-positive bacteria | Induces membrane permeabilization |
| Polymyxin B | NPN Uptake Assay | P. aeruginosa | Rapid increase in fluorescence, indicating outer membrane permeabilization. |
| Polymyxin B | Propidium (B1200493) Iodide Assay | P. aeruginosa | Increase in fluorescence, indicating inner membrane permeabilization. |
Note: Quantitative, direct comparative data for membrane permeabilization between this compound and traditional antibiotics was not found in the searched literature. The table reflects the known mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination by Broth Microdilution.
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare Antimicrobial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in the broth medium to obtain a range of concentrations.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Bactericidal Kinetics: Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills bacteria.
Workflow for Time-Kill Assay.
Protocol:
-
Prepare Bacterial Culture: Grow the test organism in a suitable broth to the mid-logarithmic phase.
-
Exposure to Antimicrobial: Dilute the culture to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in fresh broth containing the antimicrobial agent at various concentrations (typically multiples of the MIC). Include a growth control without the antimicrobial.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of each aliquot in a sterile saline solution and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curves.
Bacterial Membrane Permeabilization Assay
This protocol uses fluorescent probes to assess damage to the bacterial outer and inner membranes.
Workflow for Membrane Permeabilization Assay.
Protocol:
-
Prepare Bacterial Cells: Grow the test bacteria to the mid-log phase, then harvest and wash the cells, resuspending them in a suitable buffer (e.g., HEPES).
-
Outer Membrane Permeabilization (NPN Assay):
-
Add N-phenyl-1-naphthylamine (NPN) to the bacterial suspension.
-
Measure the baseline fluorescence.
-
Add the antimicrobial agent and monitor the increase in fluorescence over time. An increase indicates that NPN has entered the damaged outer membrane.
-
-
Inner Membrane Permeabilization (Propidium Iodide Assay):
-
Add propidium iodide (PI) to the bacterial suspension.
-
Measure the baseline fluorescence.
-
Add the antimicrobial agent and monitor the increase in fluorescence over time. An increase signifies that PI has crossed the compromised inner membrane and intercalated with DNA.
-
Conclusion
This compound represents a promising class of antimicrobial agents with a distinct, membrane-targeting mechanism of action. Its rapid bactericidal activity, particularly against Gram-positive bacteria, and its multi-pronged attack on the bacterial membrane suggest a lower propensity for resistance development compared to some traditional antibiotics. While further direct comparative studies are needed to fully elucidate its performance profile against a wider range of pathogens and in more complex biological environments, the available data and its unique mechanism of action position this compound as a valuable candidate for further investigation in the development of new anti-infective therapies. This guide provides the foundational information and methodologies for researchers to build upon in their exploration of this and other novel antimicrobial peptides.
References
A Comparative Guide to Tryptophan-Arginine Rich Antimicrobial Peptides: MP196 in Focus
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Among the most promising candidates are tryptophan-arginine (Trp-Arg) rich antimicrobial peptides (AMPs), a class of short, cationic peptides with potent and broad-spectrum activity. Their unique composition, rich in the hydrophobic amino acid tryptophan and the positively charged arginine, allows for strong interactions with and disruption of bacterial membranes. This guide provides a detailed comparison of the synthetic peptide MP196 with other notable Trp-Arg rich peptides, including indolicidin (B8082527), tritrpticin (B1644555), and lactoferricin (B1576259), supported by experimental data and detailed protocols.
Overview of Tryptophan-Arginine Rich Peptides
Tryptophan-arginine rich peptides are characterized by a high content of these two key amino acids. Tryptophan's bulky, hydrophobic indole (B1671886) side chain facilitates the peptide's insertion into the lipid bilayer of bacterial membranes, while the cationic guanidinium (B1211019) group of arginine promotes electrostatic interactions with the negatively charged components of these membranes, such as phospholipids (B1166683) and teichoic acids.[1][2] This dual-pronged approach often leads to membrane permeabilization, disruption of essential cellular processes, and ultimately, bacterial cell death.
Comparative Analysis of Performance
This section provides a quantitative comparison of this compound with indolicidin, tritrpticin, and lactoferricin based on their antimicrobial activity, hemolytic activity, and cytotoxicity.
Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. A lower MIC value indicates higher potency.
| Peptide | Sequence | Target Organism | MIC (µg/mL) | MIC (µM) |
| This compound | RWRWRW-NH₂ | Staphylococcus aureus | 16 - 64[3][4] | 15.3 - 61.3 |
| Vancomycin-intermediate S. aureus (VISA) | 16 - 64[3][4] | 15.3 - 61.3 | ||
| Escherichia coli | >128 | >122.6 | ||
| Pseudomonas aeruginosa | >128 | >122.6 | ||
| Indolicidin | ILPWKWPWWPWRR-NH₂ | Staphylococcus aureus | 8 - 16 | 4.2 - 8.4 |
| Escherichia coli | 8 - 16.7[5] | 4.2 - 8.8 | ||
| Pseudomonas aeruginosa | 32 | 16.8 | ||
| Tritrpticin | VRRFPWWWPFLRR | Staphylococcus aureus | 4 - 8 | 2.2 - 4.4 |
| Escherichia coli | 8 - 16 | 4.4 - 8.8 | ||
| Pseudomonas aeruginosa | 0.5 - 8[6] | 0.3 - 4.4 | ||
| Lactoferricin B | FKCRRWQWRMKKLG | Staphylococcus aureus | 32 - 128 | 10.2 - 40.8 |
| Escherichia coli | 30 - 100[7] | 9.6 - 32.0 | ||
| Pseudomonas aeruginosa | 64 - 256 | 20.4 - 81.6 |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Hemolytic and Cytotoxic Activity
A crucial aspect of peptide therapeutic potential is its selectivity for bacterial cells over host cells. Hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines are key indicators of a peptide's safety profile. HC₅₀ represents the concentration required to cause 50% hemolysis, while IC₅₀ is the concentration that inhibits 50% of cell viability. Higher HC₅₀ and IC₅₀ values are desirable, indicating lower toxicity to host cells.
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity (IC₅₀ in µM) | Cell Line |
| This compound | >250 (murine erythrocytes)[8] | >200[8] | Human T-cell lymphoblasts, Rat kidney epithelial cells |
| Indolicidin | ~15.6 | ~40[9] | HeLa, SH-SY5Y cells |
| Tritrpticin | >100 | ~20-40 | Jurkat T-cell leukemia |
| Lactoferricin B | >250 | >500[10] | Human gastric cancer cell line AGS |
Mechanisms of Action
While generally targeting the bacterial membrane, the precise mechanisms of action can differ between these peptides.
This compound integrates into the bacterial cytoplasmic membrane, leading to the delocalization of essential proteins involved in respiration and cell wall biosynthesis.[3] This disrupts the membrane's integrity, causes a drop in ATP levels, and leads to osmotic destabilization, ultimately resulting in bacterial cell death.[8]
Indolicidin exhibits a dual mechanism. It can permeabilize the bacterial outer and inner membranes, forming discrete ion channels.[11][12] Additionally, it can translocate into the cytoplasm and inhibit DNA synthesis, leading to bacterial cell filamentation.[1]
Tritrpticin also acts on the bacterial membrane, causing depolarization.[13] However, some studies suggest it may also have intracellular targets after translocating across the membrane without complete disruption.[13]
Lactoferricin primarily acts by disrupting the bacterial membrane integrity. It binds to the negatively charged bacterial surface and increases membrane permeability, leading to the leakage of intracellular contents.[14]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates (polypropylene recommended for peptides)
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Inoculum Standardization: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a series of twofold dilutions of the test peptide in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs).
Materials:
-
Freshly collected human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Test peptide
-
Triton X-100 (1% v/v) as a positive control (100% hemolysis)
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Protocol:
-
RBC Preparation: Wash freshly collected RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the test peptide at various concentrations (prepared in PBS).
-
Controls: Prepare a negative control (100 µL RBCs + 100 µL PBS) and a positive control (100 µL RBCs + 100 µL 1% Triton X-100).
-
Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Sterile 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of the test peptide. Include a vehicle control (medium with the same solvent used for the peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against peptide concentration.
Conclusion
This compound demonstrates promising characteristics as a tryptophan-arginine rich antimicrobial peptide. It exhibits potent activity against Gram-positive bacteria, including resistant strains, and has a favorable toxicity profile with low hemolytic and cytotoxic activity at its effective concentrations. When compared to other Trp-Arg rich peptides like indolicidin and tritrpticin, this compound's activity against Gram-negative bacteria is more limited. However, its simple hexapeptide structure and multifaceted mechanism of action make it an attractive lead compound for the development of new antimicrobial agents. Further research focusing on optimizing its spectrum of activity and in vivo efficacy will be crucial in realizing its full therapeutic potential. This guide provides a foundational comparison to aid researchers in the strategic development and evaluation of novel peptide-based antimicrobials.
References
- 1. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Investigating the cationic side chains of the antimicrobial peptide tritrpticin: hydrogen bonding properties govern its membrane-disruptive activities. | Semantic Scholar [semanticscholar.org]
- 7. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cmdr.ubc.ca [cmdr.ubc.ca]
- 12. Mode of action of the antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different modes in antibiotic action of tritrpticin analogs, cathelicidin-derived Trp-rich and Pro/Arg-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative antimicrobial activity and mechanism of action of bovine lactoferricin-derived synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for the Synthetic Antimicrobial Peptide MP196
For researchers, scientists, and drug development professionals utilizing the synthetic antimicrobial peptide MP196 (sequence: RWRWRW-NH2), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is a valuable tool in antimicrobial research, adherence to established protocols for handling and disposal of synthetic peptides is paramount to mitigate potential risks. This guide provides essential safety and logistical information for the operational use and disposal of this compound.
Immediate Safety and Handling
Before any handling or disposal procedures, it is crucial to observe standard laboratory safety precautions. Personal Protective Equipment (PPE) is non-negotiable and serves as the primary barrier against accidental exposure.[1]
Essential PPE includes:
-
Gloves: Chemical-resistant disposable gloves, such as nitrile, should be worn at all times.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[1]
All handling of this compound, particularly in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated area such as a fume hood or biosafety cabinet to prevent inhalation.[1]
Quantitative Data Summary
For ease of reference, the following table summarizes key information for this compound.
| Property | Data |
| Chemical Name | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 |
| CAS Number | 359632-11-4 |
| Molecular Formula | C₅₁H₆₉N₁₉O₆ |
| Molar Mass | 1044.24 g/mol |
| Appearance | Typically a white, lyophilized solid |
| Storage (Lyophilized) | Long-term: -20°C or colder, away from bright light.[2] |
| Storage (In Solution) | Short-term: Refrigerate; Long-term: Aliquot and freeze at -20°C or colder. Avoid repeated freeze-thaw cycles.[2] |
Experimental Workflow for Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Detailed Disposal Protocol
The cardinal rule for the disposal of synthetic peptides like this compound is to never discard them in the regular trash or pour them down the drain.[1][3] All waste generated from the use of this compound must be treated as chemical waste and handled according to your institution's Environmental Health and Safety (EHS) guidelines.[2][3]
Step 1: Waste Segregation
At the point of generation, separate waste into two main streams: solid waste and liquid waste.[1]
Step 2: Solid Waste Management
-
Collection: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other disposable labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Decontamination: For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes to inactivate the peptide.[2] After decontamination, the bleach solution should be decanted and managed as liquid waste.[2]
-
Disposal: The decontaminated solid waste should be placed in the appropriate laboratory chemical waste stream as directed by your institution.[2]
Step 3: Liquid Waste Management
-
Collection: All liquid waste containing this compound, such as unused stock solutions or experimental media, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Chemical Inactivation: A common and effective method for inactivating peptides in solution is through chemical degradation.[2]
-
In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste, allowing it to stand for a minimum of 30 minutes to ensure complete inactivation.[2]
-
-
Disposal: The inactivated solution should be collected as hazardous chemical waste.[4] Do not pour it down the sanitary sewer unless explicitly permitted by your institution's EHS and local wastewater regulations.[2]
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[1] They are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local environmental regulations.[5]
By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of the synthetic antimicrobial peptide this compound.
References
Essential Safety and Logistical Information for Handling MP196
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of MP196, a synthetic antimicrobial peptide. The information is intended to support laboratory safety and proper chemical management, ensuring the protection of personnel and the integrity of research.
Understanding this compound
This compound is a short, cationic antimicrobial peptide with the amino acid sequence RWRWRW-NH2.[1] It has demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and moderate effectiveness against Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to cell death.[1][2][3][4][5] Notably, this compound exhibits low toxicity to human cells as it preferentially targets the negatively charged phospholipids (B1166683) found in bacterial membranes over the neutral membranes of cells like erythrocytes.[1]
While this compound is considered to have low cytotoxicity, it is imperative to follow standard laboratory safety protocols to minimize exposure.[4][5] This guidance is based on the known properties of this compound and general best practices for handling research-grade peptides.
Personal Protective Equipment (PPE) for Handling this compound
As a standard practice for handling any non-volatile chemical powder or solution in a laboratory setting, the following personal protective equipment should be worn:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, powder-free | To prevent skin contact with the peptide. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of solutions containing this compound. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from accidental spills. |
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Operational Plan for Handling this compound
1. Preparation and Reconstitution:
-
Work in a clean, designated area, such as a laboratory bench or a biosafety cabinet if working with bacterial cultures.
-
Before handling, ensure all necessary PPE is worn correctly.
-
This compound is typically supplied as a lyophilized powder. To reconstitute, use a sterile, appropriate solvent such as sterile water or phosphate-buffered saline (PBS), as recommended by the supplier.
-
When calculating the required volume of solvent, refer to the molar mass of this compound (1044.240 g/mol ) to achieve the desired concentration.[1]
2. Handling and Use:
-
Avoid inhalation of the lyophilized powder by opening vials carefully.
-
Use calibrated pipettes for accurate measurement and to avoid splashes.
-
When working with bacterial cultures, follow aseptic techniques to prevent contamination.
3. Storage:
-
Store the lyophilized peptide at the temperature recommended by the supplier, typically -20°C or lower, to ensure stability.
-
After reconstitution, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or lower.
Disposal Plan
All materials that have come into contact with this compound should be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Method |
| Contaminated Consumables (e.g., pipette tips, tubes) | Dispose of in a designated chemical waste container. |
| Unused or Expired this compound Solutions | Collect in a clearly labeled, sealed container for chemical waste disposal. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste bin. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A common experiment involving this compound is the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Methodology:
-
Prepare Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Prepare this compound Dilutions: Perform a serial dilution of the reconstituted this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected based on previously reported MIC values for similar bacterial strains.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive controls (bacteria with no this compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
The following diagram illustrates the workflow for a typical MIC assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Towards Profiles of Resistance Development and Toxicity for the Small Cationic Hexapeptide RWRWRW-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
